Product packaging for calmegin(Cat. No.:CAS No. 155982-67-5)

calmegin

Cat. No.: B1178825
CAS No.: 155982-67-5
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Description

Calmegin (CLGN) is a testis-specific endoplasmic reticulum chaperone protein that plays a critical role in male fertility and spermatogenesis . As a molecular chaperone, it facilitates the proper folding of nascent polypeptides during sperm development . Research demonstrates that this compound is essential for sperm function, as sperm from this compound-deficient males fail to adhere to the egg's zona pellucida, leading to infertility despite normal mating behavior and seemingly normal spermatogenesis . This makes it a vital protein of interest in studies of unexplained male infertility. The transcriptional regulation of the this compound gene involves a coordinated mechanism managed by histone deacetylase (HDAC) and CpG methyltransferase . This product is intended for research applications such as Western Blot, Immunohistochemistry, and Immunofluorescence. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

155982-67-5

Molecular Formula

C8H15N3O3

Synonyms

calmegin

Origin of Product

United States

Molecular Biology and Biochemistry of Calmegin

CLGN Gene Structure and Organization

The gene encoding calmegin, CLGN, exhibits specific structural characteristics and regulatory mechanisms that govern its expression, particularly its testis-specific nature.

Chromosomal Localization

The human CLGN gene is located on chromosome 4. Specifically, its genomic location is mapped to band 4q31.1, spanning from approximately 140,388,453 to 140,427,661 base pairs on the reverse strand in the GRCh38 assembly. wikipedia.orgensembl.org In the mouse, the Clgn gene is located on chromosome 8, at band 8 C2 or 8 39.97 cM. nih.govwikipedia.org The mapping of the this compound gene to chromosome 4q28.3-q31.1 has been reported. genecards.org

Here is a table summarizing the chromosomal localization of the CLGN gene:

SpeciesChromosomeBandStart (bp)End (bp)StrandAssembly
Human (Homo sapiens)44q31.1140,388,453140,427,661ReverseGRCh38
Mouse (Mus musculus)88 C2 / 8 39.97 cM84,116,49684,155,181-GRCm39

Note: Start and End base pair positions may vary slightly depending on the genome assembly used.

Promoter Region Analysis and Regulatory Elements

The promoter region of the CLGN gene contains regulatory elements that contribute to its tissue-specific expression, particularly in the testis. Studies have indicated that this compound expression is regulated by histone deacetylase and CpG methyltransferase in a coordinated manner. nih.gov Promoter regions, located proximal to the transcription start site (TSS), integrate regulatory cues from various elements, including enhancers. bmbreports.orgarxiv.org Analysis of the CLGN gene region reveals potential promoter and enhancer elements. genecards.org Regulatory motifs within gene promoters, in proximity to the TSS, are critical for regulating transcription initiation and rate. arxiv.org

Several transcription factor binding sites (TFBSs) have been associated with the CLGN gene region, including those for KLF6 and SP1. genecards.org These elements and their interactions likely play a significant role in the precise temporal and spatial control of CLGN expression.

Transcriptional Start Sites and Alternative Splicing Variants

The CLGN gene can utilize alternative transcriptional start sites (ATS), contributing to transcript diversity. mdpi.com In humans, the CLGN gene has been reported to have three transcripts or splice variants. ensembl.org Alternative splicing is a common mechanism in eukaryotes that allows for the production of different mRNA molecules and, consequently, different protein isoforms from a single gene locus. nih.gov This process involves the differential inclusion or exclusion of exons, or the use of alternative splice sites.

In mice, alternative splice variants exist for the Clgn gene. One transcript variant lacks an internal exon, resulting in a distinct 5' UTR and the use of a downstream translation start site, leading to a shorter N-terminus compared to another isoform. nih.gov Another variant represents the longest transcript and encodes the longest isoform, while other variants may encode the same protein or isoforms with different N-termini. nih.gov

Alternative splicing and the use of alternative transcription start sites are key mechanisms that diversify genome function and can impact protein identity, stability, and translation efficiency. mdpi.com

This compound Protein Architecture and Domains

This compound is an endoplasmic reticulum-resident protein with a specific domain architecture that facilitates its chaperone function.

Primary Sequence Characteristics and Key Motifs

The primary sequence of a protein, the linear order of amino acids, dictates its subsequent folding and function. wustl.edusavemyexams.com this compound, like other members of the calreticulin (B1178941) family, contains specific motifs that are crucial for its activity. The P-domain of this compound is approximately 140 residues long and is composed of repeated type I (IxDPxxxKP(E/D)DWD) and type II (GxWxxxxIxNP) motifs. nih.gov These motifs contribute to the hairpin-like structure of the P-domain. nih.gov

The C-terminus of this compound, similar to calnexin (B1179193), contains a transmembrane helix, anchoring it to the ER membrane. nih.gov The acidic residues rich C-termini of both calnexin and calreticulin are involved in binding Ca²⁺ ions. researchgate.net this compound is predicted to enable calcium ion binding activity. zfin.orgalliancegenome.org

Structural Homology to Endoplasmic Reticulum Chaperones

This compound shares significant structural homology with other ER chaperones, particularly calnexin and calreticulin. nih.govmdpi.comdur.ac.uk These proteins belong to a small family of lectin chaperones residing in the ER. nih.gov They share a common structure consisting of a glycan-binding lectin domain and a flexible arm-like structure called the P-domain. nih.gov

The lectin domain adopts a globular fold, with the P-domain inserted within its primary sequence. nih.gov While calnexin and this compound are membrane-bound via a C-terminal transmembrane helix, calreticulins are soluble proteins. nih.gov The P-domain in calnexin and this compound is composed of four repeated modules, whereas the P-domain in calreticulin and calreticulin 3 contains only three modules. nih.govresearchgate.net This structural similarity underlies their shared roles in the calnexin cycle, a specific chaperone system in the ER responsible for the folding and quality control of N-glycosylated proteins. nih.govmdpi.com

Calcium Ion Binding Properties

This compound is a calcium-binding protein. targetmol.comnih.gov Like other members of the calreticulin family, such as calreticulin and calnexin, this compound is involved in calcium storage within the lumen of the ER. ebi.ac.ukahajournals.org Bioinformatics analyses indicate that this compound possesses calcium ion binding sites, suggesting a function in calcium ion storage. ahajournals.org Calreticulin, a related protein, has distinct calcium-binding domains: a P-domain with low-capacity, high-affinity calcium binding, and a C-terminal domain with high-capacity, low-affinity calcium binding. ebi.ac.uk Given this compound's homology to calreticulin and calnexin, it is likely to share similar calcium-binding characteristics and contribute to maintaining calcium homeostasis within the ER of germ cells. ebi.ac.ukresearchgate.netnih.gov

Protein Processing and Post-Translational Modifications of this compound

This compound functions as a molecular chaperone within the endoplasmic reticulum. wikipedia.orgabcam.com As an ER-resident protein, it is involved in the folding and assembly of newly synthesized proteins, particularly during spermatogenesis. researchgate.netabcam.com This process often involves transient interactions with client proteins. researchgate.net this compound works in concert with other chaperones, such as calnexin, in the protein maturation processes within the ER. abcam.com

While the specific post-translational modifications (PTMs) of this compound are not extensively detailed in the provided search results, proteins, in general, undergo a variety of PTMs that can influence their function, localization, and interactions. thermofisher.comgsconlinepress.com Common PTMs include phosphorylation, glycosylation, ubiquitination, methylation, and acetylation. thermofisher.comaptamergroup.com These modifications can occur through proteolytic cleavage or the addition of functional groups to amino acid residues. thermofisher.comgsconlinepress.com PTMs are crucial for increasing the functional diversity of the proteome and regulating various cellular processes. thermofisher.comgsconlinepress.com Given this compound's role as an ER chaperone and its involvement in complex protein folding pathways, it is plausible that it undergoes post-translational modifications that regulate its chaperone activity, interactions with client proteins, or its localization within the ER. Further research would be needed to identify the specific PTMs of this compound and their functional implications.

Regulation of Calmegin Expression

Transcriptional Regulation Mechanisms

The precise transcriptional control of the calmegin gene involves a coordinated interplay of various factors, including epigenetic modifications and the binding of specific nuclear proteins to its promoter region.

Role of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) play a significant role in the transcriptional regulation of this compound. Research indicates that this compound expression is transcriptionally regulated by HDACs. researchgate.netnih.govnih.govscbt.comscbt.commedchemexpress.com Histone deacetylation, mediated by HDACs, generally leads to chromatin condensation, which in turn represses gene transcription by limiting the access of transcription factors to the DNA. e-dmj.org Studies using the HDAC inhibitor trichostatin A (TSA) have shown an increased level of this compound mRNA in human fibrosarcoma cells, implying that HDACs are involved in the transcriptional repression of the gene. researchgate.netnih.govresearchgate.net Chromatin immunoprecipitation assays have further demonstrated that a proximal region of the this compound promoter is responsible for HDAC-mediated transcriptional repression. researchgate.netnih.gov

Influence of CpG Methyltransferases and Epigenetic Modifications

Epigenetic modifications, particularly DNA methylation at CpG sites, also contribute to the regulation of this compound expression. researchgate.netnih.govnih.govscbt.comscbt.commedchemexpress.com DNA methylation, often occurring at CpG-rich regions in gene promoters, is generally associated with transcriptional repression by hindering the binding of transcription factors or recruiting proteins that facilitate gene silencing. biomodal.comnih.gov The induction of this compound mRNA observed with TSA treatment was enhanced by the addition of 5-aza-2'-deoxycytidine (5'Aza-dC), a DNA demethylating agent. researchgate.netnih.gov This suggests that epigenetic alterations, including CpG methylation, are involved in the transcriptional repression of the this compound gene, working in coordination with HDACs. researchgate.netnih.govnih.govscbt.commedchemexpress.com

Identification of Testicular Nuclear Factors and Promoter Binding

The testis-specific expression of this compound is also governed by the interaction of testicular nuclear factors with specific sequences within the this compound gene promoter. The this compound promoter region has been analyzed and found to contain GC-rich sequences and potential binding sites for transcription factors such as AP2 and Sp1, notably lacking a TATA sequence. core.ac.uknih.gov Studies using transgenic mice carrying a 330 bp 5' flanking sequence of the this compound genomic DNA fused to a reporter gene demonstrated that this region was sufficient for testis-specific expression. core.ac.uknih.gov Furthermore, the existence of testicular nuclear factors that specifically bind to the putative this compound promoter sequence has been demonstrated. core.ac.uknih.gov The basic helix-loop-helix transcription factor Tcfl5 has been identified as a candidate protein that interacts with the this compound gene promoter in mouse spermatogenesis. oup.comnih.govsigmaaldrich.comresearcher.life Tcfl5 is a testis-specific transcription factor highly expressed in primary spermatocytes and round spermatids, with its highest protein level found in diplotene spermatocytes. oup.combiologists.com Gel-shift and yeast one-hybrid experiments have shown that Tcfl5 interacts with a non-canonical site in the this compound promoter. oup.comsigmaaldrich.com

Tissue-Specific and Developmental Expression Profiles

This compound exhibits a highly restricted expression pattern, being found almost exclusively in testicular germ cells during specific stages of spermatogenesis.

Exclusive Expression in Testicular Germ Cells

This compound expression is predominantly detected in the testis at the protein level. wikipedia.orguniprot.orgsinobiological.comuniprot.org Northern blotting analysis has shown that the this compound transcript is expressed only in the testis and not in other somatic tissues or the ovary. nih.gov The transcription of the this compound gene occurs exclusively in testicular germ cells. core.ac.uk While some databases indicate expression in other tissues at lower levels or based on RNA data uniprot.org, the consensus from multiple studies confirms its highly enriched, if not exclusive, expression in the testis, specifically within the germ cell lineage. researchgate.netscbt.comscbt.comcore.ac.ukoup.comwikipedia.orgnih.govscbt.comabcam.comatlasgeneticsoncology.orggenecards.orgmolbiolcell.org

Temporal Expression during Spermatogenic Stages (Pachytene Spermatocytes to Spermatids)

The expression of this compound is tightly regulated throughout spermatogenesis, appearing at specific developmental time points. This compound is first expressed in meiotic prophase, specifically in primary spermatocytes. scbt.comoup.comnih.govsigmaaldrich.comscbt.com Its expression initiates in mid-to-late meiotic prophase, coinciding with the expression of other genes involved in spermatogenesis. oup.com Light microscopic immunocytochemistry has shown that this compound appears in early pachytene spermatocytes, with the highest expression observed in round and elongating spermatids. nih.gov The expression of this compound mRNA is first detected at the pachytene spermatocyte stage and correlates with protein expression. nih.gov this compound expression continues through the spermatid stage core.ac.uknih.govum.es, and is found in the cytoplasm of pachytene spermatocytes and round spermatids. proteinatlas.org The protein disappears in the maturation phase of spermatids at step 15. nih.gov In marmosets, CLGN protein first appears modestly in early spermatocytes, culminates at the pachytene spermatocyte stage, and is observed in round spermatids but not in elongating spermatids. researchgate.net

Table: this compound Expression Profile during Spermatogenesis

Spermatogenic StageThis compound Expression LevelNotesSource(s)
SpermatogoniaUndetectableAbsent oup.comnih.gov
Preleptotene SpermatocytesUndetectableAbsent oup.com
Leptotene SpermatocytesUndetectableAbsent oup.com
Zygotene SpermatocytesUndetectableAbsent oup.com
Early Pachytene SpermatocytesAppearsInitiation of expression nih.gov
Mid-to-Late Pachytene SpermatocytesExpressedFirst detected, coincides with other genes oup.comnih.govsigmaaldrich.comnih.govum.es
Diplotene SpermatocytesExpressedHigh Tcfl5 protein level colocalizes oup.combiologists.com
Round SpermatidsHighHighest expression level nih.govnih.govum.esproteinatlas.orgresearchgate.net
Elongating SpermatidsHighHigh expression level nih.gov
Mature Spermatids (Step 15)DisappearsReduced/Absent uniprot.orgnih.gov

Expression in Other Biological Contexts (e.g., Adrenocortical Cells)

Although this compound is predominantly expressed in testicular germ cells, particularly during meiosis, studies have identified its expression in other tissues and cell types. Notably, this compound has been found to be upregulated in aldosterone-producing adenomas (APAs), which are tumors of the adrenal cortex. nih.govahajournals.orgahajournals.orggenscript.com.cn

Research involving microarray and quantitative polymerase chain reaction (qPCR) analyses has shown that the CLGN gene exhibits significantly higher expression levels in APAs compared to non-functioning adrenocortical adenomas. nih.govahajournals.orggenscript.com.cn One study reported a 9.5-fold upregulation of CLGN in APAs relative to non-functioning adenomas. nih.govahajournals.orggenscript.com.cn Immunohistochemistry analysis further revealed strong this compound protein expression in APAs and aldosterone-producing cell clusters within the adrenal gland. nih.govahajournals.orggenscript.com.cn

The presence and upregulation of this compound in adrenocortical cells, specifically in APAs, suggest a potential role for this chaperone outside of its well-established function in spermatogenesis. While the precise mechanisms are still being elucidated, studies indicate that this compound in adrenocortical cells may be involved in aldosterone (B195564) production. nih.govahajournals.orgahajournals.orggenscript.com.cn Overexpression of CLGN in human adrenocortical carcinoma (HAC15) cells has been shown to increase aldosterone levels. nih.govahajournals.orgahajournals.orggenscript.com.cn This effect appears to be mediated, at least in part, through the translational regulation of key steroidogenic enzymes like CYP11B2 (aldosterone synthase) and HSD3B2 (3 beta-hydroxysteroid dehydrogenase/delta 5->4-isomerase type 2), as their protein expression was found to be more abundant in cells overexpressing this compound, without a corresponding increase in their mRNA levels. nih.govahajournals.orgahajournals.orgnih.gov RNA sequencing analysis in these cells also indicated an enrichment of pathways related to tRNA aminoacyl metabolism, suggesting a link between this compound and translational processes in aldosterone production. nih.govahajournals.orgahajournals.orgnih.gov

Despite its association with increased aldosterone production in APAs, this compound expression in HAC15 cells was not affected by stimulation with angiotensin II or overexpression of KCNJ5 T158A, suggesting that its transcription may not be acutely regulated by these factors involved in aldosterone synthesis. nih.govahajournals.org

Beyond the testis and adrenocortical cells, this compound expression has also been detected in other tissues, including the heart and prostate, albeit typically at lower levels than in the testis. sinobiological.comuniprot.org

Post-Transcriptional and Translational Regulation of this compound

While transcriptional regulation plays a significant role in controlling this compound expression, particularly its testis-specific nature, evidence also points towards post-transcriptional and translational regulatory mechanisms.

Research has demonstrated that this compound expression is transcriptionally regulated in a coordinated manner by histone deacetylase (HDAC) and CpG methyltransferase. nih.govresearchgate.netresearchgate.netscbt.comgenecards.org Treatment with trichostatin A (TSA), an HDAC inhibitor, leads to an increased level of this compound mRNA. nih.govresearchgate.netresearchgate.netgenecards.org This induction is further enhanced by treatment with 5-aza-2'-deoxycytidine (5'Aza-dC), a DNA methyltransferase inhibitor, suggesting that epigenetic modifications, specifically histone acetylation and CpG methylation, are involved in the transcriptional repression of the CLGN gene. nih.govresearchgate.netresearchgate.netgenecards.org Chromatin immunoprecipitation assays have identified a proximal region in the this compound promoter responsible for HDAC-mediated transcriptional repression. nih.govresearchgate.netresearchgate.netgenecards.org

At the post-transcriptional and translational levels, this compound's role in influencing the translation of other proteins, such as CYP11B2 in adrenocortical cells, highlights a potential layer of its own regulation or, conversely, its function in regulating the expression of other proteins at these stages. nih.govahajournals.orgahajournals.orgnih.gov The observation that this compound overexpression increases CYP11B2 protein levels without affecting its mRNA suggests a mechanism acting after transcription. nih.govahajournals.orgahajournals.orgnih.gov This could involve this compound's chaperone activity facilitating the proper folding and stability of CYP11B2, or potentially influencing the efficiency of its translation through interactions with the translational machinery or related pathways like tRNA aminoacylation. nih.govahajournals.orgahajournals.orgnih.gov

Furthermore, as an ER-resident protein, this compound's synthesis, folding, and modification within the ER are subject to the quality control mechanisms of this organelle, including the unfolded protein response (UPR). abcam.com While not explicitly detailed in the provided search results for this compound itself, the UPR is a major pathway involved in regulating protein synthesis and folding at a post-transcriptional and translational level in response to ER stress. abcam.complos.org this compound's interaction with other chaperones like calnexin (B1179193) also suggests its integration into broader ER protein handling pathways that involve post-translational modifications and quality control. abcam.complos.org

The existence of alternative splice variants for the CLGN gene has also been noted, which could lead to different protein isoforms with potentially varied functions or regulatory properties. nih.gov This alternative splicing represents another level of post-transcriptional regulation influencing the final this compound protein product.

Cellular Mechanisms and Pathway Involvement

Subcellular Localization and Dynamic Distribution

Calmegin exhibits a distinct subcellular localization pattern, primarily associated with the endoplasmic reticulum and the nuclear envelope.

This compound is recognized as a testis-specific protein that is primarily localized to the endoplasmic reticulum promega.comqiagen.com. Research, including studies in mice, has confirmed its presence in the ER of meiotic and post-meiotic germ cells, highlighting its specific role during these developmental stages promega.com. This compound is described as an integral component of the ER membrane promega.com.

In addition to its prominent presence in the ER membrane, this compound has also been observed to localize to the nuclear envelope promega.com. This dual localization suggests potential roles that may bridge ER functions with processes occurring at or near the nucleus in germ cells.

Information regarding the specific mechanisms and associated proteins that regulate the intracellular localization of this compound is limited based on the currently available research findings.

Nuclear Envelope Localization

This compound's Role in Protein-Protein Interactions

A key aspect of this compound's function lies in its ability to interact with other proteins, acting as a chaperone and influencing the stability and assembly of protein complexes.

Identification of Client Proteins and Binding Partners

This compound serves as a molecular chaperone for a variety of client proteins, particularly during spermatogenesis. elabscience.com, targetmol.com, uniprot.org, genecards.org These chaperone functions are crucial for processes such as sperm adhesion to the zona pellucida and subsequent penetration, which are essential for normal male fertility. elabscience.com, targetmol.com, uniprot.org, genecards.org Research has identified specific proteins that interact with this compound. This compound binds to the sperm membrane proteins fertilin alpha and fertilin beta during spermatogenesis. nih.gov This interaction is specific to this compound and is not observed with calnexin (B1179193), a related ER chaperone. nih.gov Another identified binding partner for this compound is PDILT. elabscience.com, targetmol.com Furthermore, the P-domains of calnexin, calreticulin (B1178941), and this compound have been shown to specifically bind to the D-domain of ERp29. nih.gov

Impact on Protein Stability and Assembly of Multiprotein Complexes

Through its chaperone activity, this compound influences the stability and assembly of the proteins it interacts with. A notable example is its impact on the fertilin alpha/beta heterodimer. Studies in this compound knockout mice have demonstrated a loss of heterodimerization between fertilin alpha and beta, resulting in fertilin beta being undetectable in mature sperm. nih.gov This finding highlights this compound's critical role in the proper assembly and stability of this specific protein complex, which is vital for sperm function. nih.gov The assembly of multiprotein complexes is fundamental to numerous cellular functions, and their correct formation is essential for proper biological activity. arxiv.org, biorxiv.org Errors in protein assembly can lead to negative biological consequences. biorxiv.org The stability and function of these complexes are dependent on a multi-step assembly process. biorxiv.org this compound's chaperone activity contributes to the fidelity of protein folding and assembly for its client proteins, thereby impacting their stability and function within larger complexes.

Signaling Cascades and Interconnected Pathways

Beyond its role as a chaperone, this compound has been implicated in modulating cellular calcium signaling and is linked to translational regulation and aminoacyl-tRNA metabolism.

Modulation of Cellular Calcium Signaling

This compound possesses calcium ion binding sites and is known to bind calcium ions. nih.gov, elabscience.com, targetmol.com, uniprot.org, genecards.org The ER plays a significant role in regulating intracellular calcium levels through its function as a calcium storage organelle. nih.gov Dysregulation of calcium signaling is associated with various physiological and pathological processes. nih.gov While this compound binds calcium, studies investigating the impact of this compound overexpression on calcium storage in specific cell lines, such as HAC15 cells, have indicated no direct influence on calcium storage in this context. nih.gov However, research suggests that intracellular Ca2+ oscillations can be regulated by phosphorylation in the cytosolic domains of both calnexin and this compound. grc.org Calcium signaling is crucial for diverse cellular activities, and the coordination of calcium signaling, such as through intercellular calcium waves, is also a recognized phenomenon. nih.gov, xenbase.org

Translational Regulation and Aminoacyl-tRNA Metabolism

Recent research has uncovered a link between this compound and translational regulation, particularly in the context of aldosterone (B195564) production. Pathway and gene ontology analyses performed using RNA sequencing data from cells overexpressing this compound have revealed that tRNA aminoacyl metabolism is the most significantly enriched pathway. nih.gov, nih.gov, researchgate.net, ahajournals.org This suggests a role for this compound in influencing processes related to tRNA and protein synthesis. Specifically, this compound has been associated with the translational regulation of CYP11B2, an enzyme involved in aldosterone synthesis, in aldosterone-producing adenomas (APAs). nih.gov, nih.gov The proposed mechanism involves this compound influencing the translational regulation of CYP11B2 through aminoacyl-tRNA synthetases, suggesting a novel pathway for aldosterone production in APAs. nih.gov Overexpression of CLGN in human adrenocortical cells has been shown to enrich biological pathways related to tRNA metabolism and may promote the aminoacylation of tRNA. ahajournals.org Accurate translation relies on tRNA, and aminoacylation, the process of attaching an amino acid to its corresponding tRNA, is crucial for tRNA stability and translational efficiency. nih.gov Aminoacyl-tRNA synthetases themselves have functions beyond protein synthesis, including roles in processes like tumorigenesis. nih.gov

Compound Information

Potential Linkages to Other Intracellular Signaling Pathways

This compound, like its ubiquitously expressed homolog calnexin (CLNX), is an ER membrane protein researchgate.netresearchgate.net. Calnexin has been shown to interact with and influence intracellular calcium signaling, specifically through its interaction with SERCA2b (Sarco/endoplasmic reticulum calcium ATPase 2b) researchgate.netrupress.org. This interaction, regulated by the phosphorylation status of a cytosolic serine residue (S562) in calnexin, can affect intracellular Ca²⁺ oscillations researchgate.netrupress.org. Given the structural and functional similarities between this compound and calnexin, and this compound's known calcium-binding ability, it is plausible that this compound may also participate in modulating calcium signaling pathways, although direct detailed studies on this compound's interaction with SERCA or other calcium channels are less extensive than those for calnexin mdpi.comuniprot.orgjax.org.

Furthermore, this compound has been implicated in processes related to the unfolded protein response (UPR), a critical signaling network activated by ER stress mdpi.comfrontiersin.orgmdpi.com. While the UPR primarily aims to restore ER homeostasis by regulating protein synthesis, folding, and degradation, its pathways (IRE1, PERK, and ATF6) also intersect with other cellular signaling cascades, including those involved in inflammation and apoptosis frontiersin.orgmdpi.comnih.gov. Although this compound's specific role in directly activating or modulating the core UPR sensors (PERK, IRE1, ATF6) is not as clearly defined as that of other chaperones like BiP, its function in protein folding and quality control positions it within the broader context of ER stress responses and their downstream signaling events mdpi.comnih.gov.

Recent studies on this compound have also suggested potential connections to pathways involved in translational regulation. Research in aldosterone-producing adenomas (APAs) revealed that this compound is highly expressed and associated with increased aldosterone production nih.gov. This effect was linked to the translational regulation of steroidogenic enzymes like CYP11B2 and HSD3B2, potentially through an influence on the tRNA aminoacylation pathway nih.gov. Bioinformatics studies mentioned in this context also suggest that aminoacyl-tRNA synthetases (ARSs), which are involved in tRNA aminoacylation, may interact with components of the PI3K/AKT/mTOR signaling pathway nih.gov. This indicates a potential, albeit indirect, linkage between this compound's role in translational control and the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival nih.gov.

Another area of potential linkage involves interactions with proteins like ADAM2 and PDILT, as indicated by protein-protein interaction databases uniprot.org. ADAM2 is a protein involved in sperm-egg interaction, consistent with this compound's role in fertility uniprot.org. PDILT (Protein Disulfide Isomerase-like, Testis-specific) is another ER-resident protein involved in disulfide bond formation, suggesting a cooperative role with this compound in protein folding within the testis uniprot.org. While these interactions are primarily related to protein handling, the proteins involved can also have broader implications for cellular signaling and function.

Emerging evidence also suggests a potential, less strong interaction between this compound and NADPH oxidase 4 (NOX4), an enzyme involved in generating reactive oxygen species (ROS) researchgate.net. NOX4 has been linked to ER stress and various signaling pathways, including those related to the unfolded protein response and calcium homeostasis researchgate.net. While the interaction with this compound appears less pronounced compared to calnexin, it hints at a possible involvement of this compound in modulating the cellular redox state and associated signaling pathways researchgate.net.

The data presented in research findings suggest several potential linkages between this compound and other intracellular signaling pathways. These include possible involvement in calcium signaling, connections to ER stress responses and potentially downstream inflammatory or apoptotic pathways, influence on translational regulation potentially linked to PI3K/AKT/mTOR signaling, and interactions with proteins involved in protein modification and potentially redox signaling.

Table 1: Potential Linkages of this compound to Intracellular Signaling Pathways

Signaling Pathway/ProcessPotential Linkage/InteractionSupporting Evidence
Calcium SignalingPossible modulation through structural/functional similarity to calnexin (SERCA interaction).This compound's calcium-binding ability; Calnexin-SERCA interaction affecting Ca²⁺ oscillations researchgate.netrupress.orguniprot.orgjax.org.
Unfolded Protein Response (UPR)Involvement in protein folding and quality control within the ER stress context.This compound's role as an ER chaperone; UPR activation by ER stress; UPR pathway intersections with other signaling mdpi.comfrontiersin.orgmdpi.comnih.govnih.gov.
Translational RegulationInfluence on the translation of specific proteins (e.g., steroidogenic enzymes).This compound overexpression increasing CYP11B2 and HSD3B2 protein levels; Link to tRNA aminoacylation pathway nih.gov.
PI3K/AKT/mTOR SignalingPotential indirect linkage via interaction with aminoacyl-tRNA synthetases.Bioinformatics suggesting ARS interaction with PI3K/AKT/mTOR components nih.gov.
Redox Signaling (via NOX4)Possible interaction with NADPH oxidase 4 (NOX4).Evidence of a less strong interaction between this compound and NOX4 researchgate.net.

Further detailed research is required to fully elucidate the mechanisms and extent of this compound's involvement in these diverse intracellular signaling pathways.

Physiological Roles and Biological Implications

Fundamental Contributions to Spermatogenesis

Calmegin, a protein homologous to the ubiquitous ER chaperone calnexin (B1179193), is uniquely expressed in the testis. um.esnih.govnih.gov Its expression is tightly regulated during spermatogenesis, appearing specifically during male meiotic germ cell development. nih.govnih.govuniprot.org

Role in Meiotic and Post-Meiotic Germ Cell Development

This compound is first detected in early pachytene spermatocytes, marking its involvement from the meiotic prophase stage. nih.govnih.govuniprot.orgoup.com Its expression levels are highest in round and elongating spermatids, which are post-meiotic germ cells undergoing significant differentiation. nih.govuniprot.org this compound localizes to the ER membrane and the nuclear envelope within these spermatogenic cells. nih.gov As spermatids mature, this compound expression decreases, becoming undetectable in mature spermatids. nih.govuniprot.org This expression pattern suggests that this compound's primary function is carried out during the meiotic and early post-meiotic phases of spermatogenesis, likely completed by the time spermatids reach step 14 of spermiogenesis. nih.gov this compound's presence makes it a useful marker for studying the role of the ER during spermatid differentiation. nih.gov

Molecular Mechanisms in Sperm Function

This compound's influence extends beyond germ cell development, playing a vital, albeit indirect in mature sperm, role in the molecular mechanisms governing sperm function and fertilization. ontosight.ainih.gov

Involvement in Sperm Capacitation

This compound is considered important for sperm capacitation, a physiological process that enables sperm to acquire fertilizing ability within the female reproductive tract. ontosight.ai While this compound itself is not present in mature sperm, its chaperone function during spermatogenesis is crucial for the proper maturation and surface presentation of proteins necessary for capacitation and subsequent fertilization events. nih.govuniprot.orgnih.gov Research indicates that this compound's role in facilitating the acrosome reaction, a key event during capacitation, is mediated through its interaction with other proteins. ontosight.ai

Facilitation of Sperm-Zona Pellucida Binding and Acrosome Reaction

A primary defect observed in sperm from this compound-deficient mice is their inability to adhere to the egg's extracellular matrix, the zona pellucida (ZP). um.esnih.govnih.gov This deficiency in ZP binding is a significant factor contributing to the infertility of these mice. nih.gov this compound acts as a chaperone for client proteins essential for sperm adhesion to and penetration of the zona pellucida. uniprot.orgabcam.comuniprot.orgsinobiological.com

A key mechanism involves this compound's role in the proper folding and heterodimerization of ADAM1 (Fertilin alpha) and ADAM2 (Fertilin beta), which are crucial sperm membrane proteins. nih.govnih.gov In the absence of functional this compound, the ADAM1/ADAM2 heterodimer fails to form in the testis, leading to the absence of ADAM2 on the surface of mature sperm. nih.govoup.com This explains the shared ZP binding defect observed in both this compound-deficient and ADAM2-deficient mice. oup.com Furthermore, this compound is required for the proper expression of ADAM3 on the sperm surface. oup.comresearchgate.netoup.com Disruption of this compound results in the loss of both ADAM2 and ADAM3 from mature sperm, impacting ZP interaction and sperm motility. e-jarb.org this compound is also implicated as a key player in the acrosome reaction, a process involving the release of acrosomal enzymes necessary for ZP penetration. ontosight.ai

Regulation of Sperm Migration and Uterotubal Junction Transit

This compound is essential for the normal migration of sperm from the uterus into the oviduct, a critical step for successful fertilization in vivo. uniprot.orgabcam.comsinobiological.com Sperm from this compound-deficient mice exhibit impaired migration into the oviducts, with very few reaching or passing the uterotubal junction (UTJ). nih.govoup.com This defect is a consequence of the loss of this compound's chaperone function during spermatogenesis, which is necessary for the proper maturation and surface localization of proteins required for UTJ transit. oup.com

Notably, this compound's role in UTJ migration is linked to its support of ADAM2 and ADAM3 expression on the sperm surface. oup.comoup.comresearchgate.net Sperm lacking ADAM2 or ADAM3 also fail to ascend into the oviduct, mirroring the phenotype of this compound deficiency. oup.comoup.comresearchgate.net Studies using chimeric mice demonstrated that the inability of this compound-deficient sperm to traverse the UTJ is an intrinsic defect of individual sperm and cannot be compensated for by the presence of wild-type sperm in the same ejaculate. oup.comscispace.comresearchgate.netnih.gov This highlights the critical requirement for this compound-dependent protein maturation for successful sperm migration.

Consequences of this compound Deficiency on Male Fertility (e.g., mouse models)

This compound is essential for normal male fertility, as demonstrated by studies using this compound-deficient (Clgn-/-) mouse models. Despite having morphologically normal spermatogenesis and mating behavior, male Clgn-/- mice are nearly sterile nih.govoup.com. The primary defects observed in sperm from this compound-deficient mice include impaired migration into the oviduct and a reduced ability to bind to the egg's extracellular matrix, the zona pellucida nih.govoup.comresearchgate.net.

Research indicates that this compound functions as a chaperone for specific sperm surface proteins crucial for sperm-egg interactions. In Clgn-/- mice, there is a loss of heterodimerization of fertilin alpha and beta (ADAM2), and fertilin beta becomes undetectable in mature sperm nih.gov. This absence or aberrant localization of ADAM proteins, particularly ADAM3, is a common feature in several gene-knockout mouse lines exhibiting similar male infertility phenotypes characterized by defects in sperm migration and zona pellucida binding molbiolcell.orgoup.com. This compound binds to sperm membrane proteins, including fertilin alpha and beta, during spermatogenesis, a binding specific to this compound and not observed with calnexin nih.gov. This interaction is thought to be necessary for the correct folding and transport of these proteins to the sperm membrane oup.com.

Studies using chimeric mice, generated by aggregating wild-type embryos with embryos lacking functional this compound genes, further support the sperm-intrinsic nature of the migration defect. In these chimeras, even when mixed with wild-type sperm in the ejaculate, this compound-knockout sperm failed to efficiently pass through the uterotubal junction and reach the oviduct oup.comresearchgate.netnih.gov. This indicates that the presence of wild-type sperm cannot compensate for the deficiency in individual this compound-null sperm researchgate.net.

While this compound-deficient sperm show impaired adhesion to the zona pellucida, they can still fertilize eggs in vitro if the zona pellucida is partially dissected, and such fertilized eggs can develop normally nih.govnih.govscbt.com. This suggests that the infertility is primarily due to the defects in sperm transport and zona pellucida binding rather than an inability to fertilize the egg once contact is made nih.govscbt.com.

Here is a summary of findings from this compound-deficient mouse models:

Phenotype in Clgn-/- MiceObservationReferences
Male FertilityNearly sterile nih.govoup.com
SpermatogenesisMorphologically normal nih.gov
Mating BehaviorNormal nih.gov
Sperm Migration into OviductImpaired/Defective oup.comresearchgate.netnih.gov
Sperm Binding to Zona PellucidaReduced/Failure nih.govoup.comresearchgate.netscbt.com
Fertilization with dissected Zona PellucidaPossible, normal development to term nih.govnih.govscbt.com
Fertilin alpha/beta heterodimerizationLoss observed nih.gov
Fertilin beta in mature spermUndetectable nih.gov
ADAM3 distribution in spermAberrant molbiolcell.orgoup.com

This compound in Adrenocortical Physiology

This compound has also been implicated in adrenocortical physiology, particularly in the context of aldosterone (B195564) production.

Upregulation in Aldosterone-Producing Adenoma (APA)

Studies have shown that this compound (CLGN) is significantly upregulated in aldosterone-producing adenomas (APAs) compared to non-functioning adrenocortical adenomas (NFAs) nih.govahajournals.orgmdpi.comnih.gov. Microarray analysis targeting ER-associated genes revealed CLGN as the most highly expressed gene in APAs relative to NFAs nih.govahajournals.org. Quantitative polymerase chain reaction (qPCR) analysis further confirmed a substantial upregulation, with CLGN expression being approximately 9.5-fold higher in APAs compared to NFAs nih.govahajournals.orgnih.gov. Immunohistochemistry analysis also demonstrated strong this compound expression in APAs and aldosterone-producing cell clusters nih.govahajournals.org. This upregulation appears to be independent of the different APA genotypes affecting aldosterone production nih.govahajournals.org.

Role in Aldosterone Production via Translational Regulation of Steroidogenic Enzymes (e.g., CYP11B2)

This compound is associated with increased aldosterone production in APAs nih.govahajournals.orgnih.gov. While this compound overexpression in adrenocortical carcinoma (HAC15) cells increased aldosterone levels, it did not stimulate the mRNA levels of CYP11B2 (aldosterone synthase), a key enzyme in aldosterone synthesis nih.govahajournals.orgnih.gov. However, this compound overexpression led to more abundant protein expression of both CYP11B2 and HSD3B2, another steroidogenic enzyme nih.govahajournals.org.

RNA sequencing analysis of cells overexpressing this compound indicated that pathways related to tRNA aminoacyl metabolism were significantly enriched nih.govahajournals.org. This suggests that this compound may influence aldosterone production through translational regulation of steroidogenic enzymes like CYP11B2 nih.govahajournals.orgjst.go.jpahajournals.orgahajournals.orgresearchgate.net. This compound appears to participate in aldosterone production by enhancing the translation of CYP11B2, rather than increasing its transcription nih.govahajournals.orgjst.go.jpahajournals.orgjst.go.jp. The translational regulation of CYP11B2 mediated by this compound, potentially through effects on aminoacyl-tRNA synthetases, is considered a novel mechanism contributing to aldosterone overproduction in APA nih.govjst.go.jpahajournals.org.

Here is a summary of findings regarding this compound in adrenocortical physiology:

AspectObservationReferences
Expression in APAs vs. NFAsUpregulated (9.5-fold increase in mRNA) nih.govahajournals.orgnih.gov
Expression in aldosterone-producing clustersStrong nih.govahajournals.org
Effect of overexpression on aldosteroneIncreased levels nih.govahajournals.orgnih.gov
Effect of overexpression on CYP11B2 mRNANo stimulation nih.govahajournals.orgnih.gov
Effect of overexpression on CYP11B2 proteinIncreased abundance nih.govahajournals.org
Effect of overexpression on HSD3B2 proteinIncreased abundance nih.govahajournals.org
Enriched pathways with overexpressiontRNA aminoacyl metabolism nih.govahajournals.org
Proposed mechanism in aldosterone productionTranslational regulation of CYP11B2, possibly via aminoacyl-tRNA synthetases, rather than transcriptional. nih.govahajournals.orgjst.go.jpahajournals.orgahajournals.org

Investigative Methodologies and Research Models

In Vivo Studies Utilizing Genetic Models

In vivo studies, particularly those involving genetic manipulation in animal models, have provided significant insights into the physiological importance of calmegin.

Generation and Phenotypic Analysis of this compound-Deficient Mouse Models

The generation of this compound-deficient mouse models has been a key strategy to understand the in vivo function of this protein. This compound-deficient mice are reported to be almost completely sterile. nih.gov Initial studies suggested that the sterility was due to impaired sperm/zona pellucida and sperm/egg plasma membrane binding, as well as defects in sperm transit to the oviduct, phenotypes similar to those observed in fertilin beta-deficient animals. nih.gov However, subsequent re-examination using refined methods for preparing eggs without detectable ZP3 on their surfaces indicated that acrosome-reacted this compound-deficient sperm retain their ability to bind to and fuse with the egg plasma membrane. nih.gov This suggested that the primary sperm defect in this compound-null animals might not be at the level of sperm-egg plasma membrane binding but could involve sperm-zona pellucida binding and/or sperm transit to the oviduct. nih.gov this compound-knockout sperm, even when combined with wild-type sperm in chimeric ejaculates, remained outside the uterotubal junction, further supporting a defect in transit or interaction prior to reaching the egg. nih.gov

Several this compound-deficient mouse lines have been generated, including targeted mutations and gene trap lines. jax.org These models have a targeted (Null/knockout) allele type and exhibit reproductive phenotypes. jax.org

Transgenic Animal Approaches for Promoter Activity and Gene Expression Studies

Transgenic mouse models have been utilized to investigate the transcriptional regulation of the this compound gene and define the activity of its promoter sequence. Studies involving transgenic mice containing a this compound-CAT fusion gene have shown that a 330 bp 5' flanking sequence of this compound genomic DNA is sufficient to direct testis-specific gene expression. core.ac.uknih.gov The activity of the Chloramphenicol O-Acetyltransferase (CAT) reporter gene was detected exclusively in the testes of these transgenic mice, indicating the presence of testicular nuclear factors that specifically bind to this promoter sequence. core.ac.uknih.gov

Transgenic mouse lines have also been generated using the this compound promoter to drive the expression of other proteins, such as mCherry-tagged IZUMO1. researchgate.netriken.jp This approach allows for the study of the localization and function of these proteins specifically in germ cells, leveraging the known testis-specific expression pattern conferred by the this compound promoter. researchgate.netriken.jp

In Vitro Experimental Systems

In addition to in vivo models, various in vitro experimental systems have been employed to study this compound at the cellular and molecular levels.

Mammalian Cell Lines for Expression and Functional Analysis

Mammalian cell lines serve as valuable tools for studying this compound expression, localization, and functional interactions in a controlled environment. Human adrenocortical carcinoma (HAC15) cells have been used for functional studies of this compound, particularly in the context of aldosterone (B195564) production. nih.govahajournals.orggenscript.com.cn These cells have been genetically modified using lentiviruses to overexpress or knockdown this compound. nih.govahajournals.orggenscript.com.cn Studies in HAC15 cells have shown that this compound is highly expressed and associated with aldosterone production, potentially via translational regulation of enzymes like CYP11B2 and HSD3B2. nih.govahajournals.org this compound overexpression in HAC15 cells increased aldosterone levels and the protein expression of CYP11B2 and HSD3B2. nih.govahajournals.org

Other mammalian cell lines, such as HeLa cells (human cervical carcinoma), have also been used in studies investigating this compound's interactions with other proteins, such as PDILT. molbiolcell.org F9 cells, a testis cell line, have been used to study the transcriptional regulation of this compound expression in response to histone deacetylase inhibitors. researchgate.net

Mammalian cell expression systems in general are widely used for producing recombinant proteins, including those with complex post-translational modifications like glycosylation, which are relevant for chaperone proteins like this compound. nih.govthermofisher.comresearchgate.net Cell lines such as CHO (Chinese hamster ovary) and HEK293 (human embryonic kidney) are commonly used for both transient and stable protein expression. thermofisher.comresearchgate.net

Reconstitution Assays for Protein-Substrate Interactions

Reconstitution assays allow for the study of direct interactions between purified proteins and their substrates in a defined in vitro setting. While direct reconstitution assays specifically for this compound were not extensively detailed in the provided results, studies on its homologues like calreticulin (B1178941) provide a framework for such approaches. Reconstitution assays with purified calreticulin and glycoprotein (B1211001) substrates have demonstrated direct binding that requires monoglucosylated oligosaccharides on the substrate. biologists.com These assays can recapitulate the glycan-dependent binding observed in cells and allow for the analysis of how modifications to the chaperone or substrate affect the interaction. biologists.com Given this compound's function as a chaperone interacting with glycoproteins, similar reconstitution assays could be applied to study its specific substrate interactions and the molecular basis of its chaperone activity. This compound has been shown to interact with PDILT, and this interaction was found to be glycan-independent in mouse liver and testis lysates treated with endoH. molbiolcell.org

Gene Silencing (siRNA, shRNA, CRISPR/Cas9) and Overexpression Studies

Gene silencing and overexpression techniques are commonly employed in cell lines to investigate the cellular function of this compound by reducing or increasing its expression levels.

Gene Silencing: Techniques such as siRNA (small interfering RNA) and shRNA (short hairpin RNA) are used for temporary gene knockdown by targeting complementary mRNA for degradation. idtdna.comalga.czabmgood.com CRISPR/Cas9 technology, while primarily known for gene editing (knockout), can also be adapted for gene silencing (CRISPR interference or CRISPRi) using a catalytically inactive Cas9 (dCas9) that blocks transcription when guided to a gene's promoter or regulatory region. idtdna.comalga.czabmgood.comfrontiersin.org

CRISPR/Cas9-mediated knockdown of this compound has been performed in HAC15 cells to assess its impact on aldosterone production. nih.govahajournals.org In these studies, this compound knockdown did not affect aldosterone production in HAC15 cells stimulated by angiotensin II or overexpressing a KCNJ5 mutation. nih.govahajournals.org This contrasts with the effects observed with this compound overexpression, highlighting the utility of both approaches.

Overexpression Studies: Overexpression studies involve introducing additional copies of the this compound gene into cells, typically via plasmids or viral vectors, to increase its protein levels. This allows researchers to investigate the consequences of elevated this compound expression on various cellular processes. As mentioned earlier, this compound overexpression in HAC15 cells led to increased aldosterone levels and enhanced protein expression of CYP11B2 and HSD3B2. nih.govahajournals.org This demonstrates a functional link between this compound levels and steroid hormone synthesis in this cell line.

These gene silencing and overexpression methods, often used in conjunction with mammalian cell lines, provide powerful tools for dissecting the cellular roles and regulatory mechanisms of this compound. embopress.orgahajournals.org

Advanced Omics and Biochemical Techniques

Investigating the role of this compound involves a range of advanced techniques that provide insights at the molecular level. These methodologies help in understanding this compound's gene expression, protein profile, regulatory mechanisms, and precise location within the cell.

Transcriptome Analysis (cDNA Microarray, RNA Sequencing)

Transcriptome analysis, including techniques like cDNA microarray and RNA sequencing, has been instrumental in studying the expression patterns of the CLGN gene. These methods allow researchers to examine the levels of this compound mRNA in different tissues, developmental stages, and experimental conditions.

cDNA microarray analysis has revealed that CLGN is a testis-specific gene, with its transcription occurring exclusively in testicular germ cells, not in other somatic tissues. nih.govcore.ac.uk Its expression is particularly limited to pachytene spermatocytes and spermatids, suggesting crucial roles during meiosis and spermatogenesis. core.ac.uk Studies using cDNA microarrays have also identified CLGN as a gene whose expression is different in males with normal spermatogenesis compared to those with differentiation failure. tandfonline.com Furthermore, cDNA microarray analysis of human fibrosarcoma cells treated with trichostatin A (TSA), a histone deacetylase (HDAC) inhibitor, showed an increased level of this compound mRNA, indicating that this compound expression is transcriptionally regulated by HDAC. researchgate.netnih.govresearchgate.net The induction of this compound mRNA by TSA was enhanced by treatment with 5-aza-2'-deoxycytidine (5'Aza-dC), implying the involvement of epigenetic alterations in the transcriptional repression of the CLGN gene. researchgate.netnih.gov

RNA sequencing has also been employed in transcriptome analysis related to this compound. For instance, pathway and gene ontology analyses using RNA sequencing results from cells overexpressing CLGN showed that tRNA aminoacyl metabolism was the most enriched pathway. nih.govnih.gov Transcriptome analysis of highly purified mouse spermatogenic cell populations using RNA sequencing has also included this compound in the analysis of dynamic expression patterns during spermatogenesis. researchgate.net

Data from transcriptome analyses can be summarized in tables illustrating differential gene expression under various conditions:

StudyMethodSample TypeConditionThis compound ExpressionKey FindingCitation
Lin et al. tandfonline.comcDNA MicroarrayHuman TestisNormal spermatogenesis vs. Differentiation failureDifferentially expressedAssociated with spermatogenesis failure tandfonline.com
Kim et al. researchgate.netnih.govresearchgate.netcDNA MicroarrayHuman Fibrosarcoma Cells (HT1080)Treated with TSAIncreased mRNA levelTranscriptional regulation by HDAC researchgate.netnih.govresearchgate.net
Kim et al. researchgate.netnih.govcDNA MicroarrayHuman Fibrosarcoma Cells (HT1080)Treated with TSA and 5'Aza-dCFurther increased mRNA levelEpigenetic regulation involved researchgate.netnih.gov
Iseki et al. nih.govnih.govRNA SequencingAldosterone-Producing Adenomas (APAs) vs. Nonfunctioning Adrenocortical Adenomas (NFAs)Disease stateUpregulated in APAsAssociated with aldosterone production nih.govnih.gov
Alvites et al. researchgate.netRNA SequencingMouse Spermatogenic CellsDifferent developmental stagesDynamic expression patternIncluded in stage-specific analysis researchgate.net

Proteomic Profiling and Quantitative Protein Analysis

Proteomic profiling and quantitative protein analysis techniques are used to study this compound at the protein level, providing information about its abundance and presence in different cellular contexts.

This compound has been identified in proteomic studies of human sperm cells, where it is listed as a differentially expressed protein (DEP) in conditions associated with male infertility, such as varicocele. nih.govresearchgate.netmdpi.com These studies utilize global proteomic tools like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to profile sperm proteins. nih.govresearchgate.net this compound, along with other proteins like ODF2, TEKT3, TCP11, TOMM22, and APOA1, has been found to be involved in spermatogenesis and sperm functions, including capacitation, motility, and sperm-zona binding. nih.govresearchgate.net Altered expression patterns of this compound have been observed in the spermatozoa of infertile men with unilateral or bilateral varicocele, potentially impairing sperm's fertilization capacity. mdpi.comresearchgate.net

Quantitative protein analysis, often performed using techniques like Western blotting or ELISA, can quantify this compound protein levels. Western blot analysis has been used to evaluate this compound protein levels in cells, for example, in studies investigating the effect of CLGN silencing. ahajournals.org ELISA kits specifically designed for the quantitative determination of human and mouse this compound are available, utilizing techniques like competitive enzyme immunoassay or sandwich ELISA. mybiosource.commybiosource.comkrishgen.comantibodies-online.comcloud-clone.comantibodies-online.com These kits can be used to measure this compound in various biological samples, including serum, plasma, cell culture supernatants, and tissue homogenates. mybiosource.commybiosource.comkrishgen.comcloud-clone.comantibodies-online.com

Proteomic findings related to this compound in the context of male infertility can be presented in a table:

StudyMethodSample TypeConditionThis compound FindingImplicationCitation
Sharma et al. nih.govresearchgate.netProteomic Profiling (LC-MS/MS)Human SpermatozoaMale Infertility (various conditions)Identified as a differentially expressed proteinInvolved in spermatogenesis and sperm function nih.govresearchgate.net
Cui et al. mdpi.comresearchgate.netProteomic ProfilingHuman SpermatozoaUnilateral or Bilateral VaricoceleAltered expression patternsPotential impairment of fertilization capacity mdpi.comresearchgate.net
Iseki et al. ahajournals.orgWestern BlotHuman Adrenocortical Carcinoma Cells (HAC15)CLGN silencingReduced protein levelsConfirms knockdown efficiency ahajournals.org

Chromatin Immunoprecipitation (ChIP) for Transcriptional Regulation

Chromatin Immunoprecipitation (ChIP) is a technique used to investigate the interaction between proteins (such as transcription factors or modified histones) and DNA. This method is valuable for understanding the transcriptional regulation of genes like CLGN.

ChIP assays have been used to study the transcriptional regulation of this compound by histone deacetylase (HDAC) and CpG methyltransferase. researchgate.netnih.gov Specifically, a chromatin immunoprecipitation assay using an anti-acetyl-histone H3 antibody revealed that the proximal region (-152 to -31) of the this compound promoter is responsible for HDAC-mediated transcriptional repression of the gene. researchgate.netnih.gov These results demonstrate that this compound expression is regulated in a coordinated way by HDAC and CpG methyltransferase, with epigenetic modifications playing a role. researchgate.netnih.gov

Immunofluorescence and Immunoelectron Microscopy for Subcellular Localization

Immunofluorescence and immunoelectron microscopy are powerful techniques for determining the precise subcellular localization of a protein within cells and tissues.

Immunofluorescence studies using anti-calmegin antibodies have shown its presence in testicular germ cells. nih.gov this compound's subcellular localization is primarily the endoplasmic reticulum (ER) membrane and the nuclear envelope of spermatogenic cells. nih.govuniprot.org

Immunoelectron microscopy provides even higher resolution, allowing for the visualization of this compound's location within the ultrastructure of the cell. Immunoelectron microscopy has confirmed the selective localization of this compound to the ER membrane and the nuclear envelope in mouse spermatogenic cells. nih.gov This technique showed that during the maturation phase of spermatids, there is a dramatic reduction in this compound within the ER, suggesting that its major function is completed by a certain stage of spermatid development. nih.gov Immunoelectron microscopy has also been used in studies examining the localization of other proteins in testicular cells, sometimes in conjunction with immunofluorescence, to understand their distribution within structures like the chromatoid body. researchgate.net

TechniqueResolutionKey Findings for this compoundCitation
ImmunofluorescenceLight MicroscopyLocalization in testicular germ cells, primarily ER membrane and nuclear envelope. nih.govuniprot.org
Immunoelectron MicroscopyElectron Microscopy (higher)Selective localization to ER membrane and nuclear envelope in spermatogenic cells; dramatic reduction in ER during spermatid maturation. nih.gov

Biochemical Assays (e.g., Calcium Binding Assays)

Biochemical assays are used to investigate the specific biochemical properties and activities of this compound, such as its ability to bind calcium.

This compound is known as a calcium-binding protein. nih.govnih.govmybiosource.commybiosource.com A key biochemical assay used to demonstrate this property is the ⁴⁵Ca²⁺ overlay assay. nih.govoup.commolbiolcell.org This assay involves separating proteins by gel electrophoresis, transferring them to a membrane, and then incubating the membrane with radioactive calcium (⁴⁵Ca²⁺). nih.govoup.commolbiolcell.org Binding of ⁴⁵Ca²⁺ to the protein is then detected by autoradiography. nih.govoup.com Studies using the ⁴⁵Ca²⁺ overlay assay have demonstrated the calcium binding ability of this compound. nih.gov Furthermore, this assay has been used to show that specific domains of this compound, such as the internal proline-rich repeat sequence domain, exhibit high calcium binding. oup.com

Other biochemical assays, such as ELISA, are used for the quantitative determination of this compound protein concentration in biological samples. mybiosource.commybiosource.comkrishgen.comantibodies-online.comcloud-clone.comantibodies-online.com These assays utilize antibody-antigen interactions to capture and detect this compound. mybiosource.comkrishgen.com

Assay TypePurposeKey Findings for this compoundCitation
⁴⁵Ca²⁺ Overlay AssayAssess calcium binding abilityDemonstrates this compound's ability to bind calcium, particularly in specific domains. nih.govoup.com
ELISAQuantify protein concentrationUsed for quantitative determination of this compound in various biological samples. mybiosource.commybiosource.comkrishgen.comantibodies-online.comcloud-clone.comantibodies-online.com

Future Research Directions and Unanswered Questions

Elucidation of Specific Calmegin Client Proteins beyond Established Targets

This compound is known to function as a chaperone for a range of client proteins crucial for sperm function, including those involved in sperm adhesion to the zona pellucida origene.comnih.gov. For instance, this compound is required for the heterodimerization of ADAM1A/ADAM2, which is necessary for the subsequent maturation of ADAM3, a protein found on the sperm surface pnas.org. Loss of this compound results in the absence of ADAM3 from mature spermatozoa and male infertility pnas.org. However, the full spectrum of this compound's client proteins, particularly those beyond the established targets in spermatogenesis, remains largely unknown. Identifying these additional client proteins is crucial for understanding the complete range of cellular processes influenced by this compound. Research into this area would involve comprehensive proteomic approaches to identify proteins that interact with this compound in different cellular contexts and developmental stages.

Detailed Structural-Functional Analysis of this compound in Complex with Interacting Partners

Understanding the precise mechanisms by which this compound interacts with its client proteins and other cellular partners requires detailed structural and functional analysis of these complexes. While some structural information about the P-domain of this compound bound to the D-domain of PDIA9 has been presented, revealing the P-domain's function as a plurivalent adapter, the detailed structures of this compound in complex with many of its client proteins are yet to be determined nih.gov. Future research should focus on employing advanced structural techniques such as X-ray crystallography, cryo-electron microscopy, and NMR spectroscopy to resolve the three-dimensional structures of this compound bound to its diverse clients. nih.gov Such studies would provide critical insights into the molecular basis of substrate recognition, binding affinity, and the conformational changes that occur upon interaction, clarifying how this compound facilitates proper protein folding and assembly.

Comprehensive Mapping of this compound-Mediated Signaling Networks

The role of this compound within broader cellular signaling networks is an area that warrants comprehensive investigation. While this compound's function as a chaperone within the ER protein quality control system is established, its potential involvement in initiating or modulating signaling cascades is less understood. Recent findings indicate that this compound is significantly upregulated in aldosterone-producing adenomas (APAs) and associates with aldosterone (B195564) production, suggesting a role beyond its known functions in reproduction researchgate.netnih.gov. Overexpression of this compound in HAC15 cells potentiated aldosterone production by enhancing CYP11B2 protein levels, although the direct or indirect nature of this effect and the underlying mechanisms of interaction between this compound, aldosterone-regulating systems (ARSs), and CYP11B2 are not yet clarified nih.gov. Pathway analysis has suggested an increase in pathways related to tRNA aminoacylation in cells overexpressing CLGN nih.gov. Future research should aim to map the complete signaling networks in which this compound participates, utilizing techniques such as phosphoproteomics and protein-protein interaction studies to identify downstream effectors and upstream regulators. biocompare.com Elucidating these networks will provide a more complete picture of how this compound influences cellular function in various physiological and pathological contexts.

Exploration of this compound's Broader Physiological Roles beyond Reproduction and Adrenocortical Function

While this compound's essential role in male fertility is well-documented, its potential involvement in other physiological processes is beginning to emerge. The observed upregulation of this compound in aldosterone-producing adenomas points towards a role in adrenocortical function researchgate.netnih.gov. Furthermore, studies have hinted at potential links to immune response and cell signaling more broadly, given its function as a chaperone for glycoproteins involved in these processes scbt.com. The oncological significance of the CLGN gene, particularly in the context of novel gene fusions like BCOR-CLGN in certain sarcomas, is currently unknown and requires further investigation nih.govmdpi.com. Future research should explore these potential broader roles, utilizing knockout or knockdown models in various tissues and organs, as well as investigating this compound expression and function in different disease states beyond infertility and APAs. nih.govnih.gov This could reveal unexpected functions of this compound in areas such as endocrine regulation, immune responses, or even cancer development.

Development of Novel Research Tools and Methodologies for this compound Investigation

Advancing our understanding of this compound necessitates the development of novel and refined research tools and methodologies. While antibodies for detecting this compound are available and used in various applications scbt.com, more specific and sensitive tools could enhance research capabilities. The use of CRISPR/Cas9 technology has enabled targeted gene disruption and modification, which can be applied to study this compound function and its specific domains pnas.org. In silico protein analysis tools have been utilized to study the structure of this compound, including in the context of fusion proteins nih.govmdpi.com. Future directions include developing improved probes for live-cell imaging of this compound and its interactions, creating more sophisticated genetic models to study conditional knockout or tissue-specific expression, and refining in silico modeling techniques for predicting this compound-client interactions and conformational changes. biocompare.comtandfonline.comdu.edu The development of high-throughput screening methods to identify novel this compound inhibitors or activators could also provide valuable tools for functional studies and potential therapeutic interventions.

Q & A

Q. What is the primary biological function of Calmegin, and how does it contribute to spermatogenesis?

this compound is a testis-specific endoplasmic reticulum (ER) chaperone protein critical for sperm maturation. It facilitates the folding and assembly of sperm membrane proteins, including fertilinβ and ADAM family members (e.g., ADAM1A/2), which are essential for sperm-egg adhesion and migration through the oviduct . Methodologically, its role can be validated using knockout mouse models, where This compound deficiency results in infertility due to impaired sperm-zona pellucida binding and failed migration to the oviduct .

Q. What experimental techniques are recommended to detect this compound expression in testicular tissue?

  • RT-PCR/qPCR : Use testis-specific primers (e.g., designed via tools like Primer3) to amplify This compound transcripts, ensuring controls from non-reproductive tissues to confirm specificity .
  • Immunohistochemistry/Western Blot : Employ validated antibodies (e.g., polyclonal antibodies targeting human CLGN with cross-reactivity in mice/rats) on testis sections or lysates. Include ER markers (e.g., calnexin) for subcellular localization .
  • Transcriptomics : Leverage cDNA microarrays or RNA-seq to profile This compound expression across spermatogenesis stages, comparing wild-type and knockout models .

Q. How does this compound interact with other proteins during sperm maturation?

this compound binds to ADAM1A/2 and fertilinβ in the ER, ensuring their proper folding and heterodimerization. Co-immunoprecipitation (Co-IP) in testicular lysates or transfected cell lines (e.g., HEK293) can validate these interactions. Loss of this compound disrupts ADAM2 localization in mature sperm, detectable via flow cytometry or immunofluorescence .

Advanced Research Questions

Q. How can chromatin immunoprecipitation (ChIP) elucidate this compound’s transcriptional regulation?

ChIP assays using antibodies against histone deacetylases (HDACs) or methyltransferases (e.g., DNMTs) can identify regulatory elements in the This compound promoter. For example, demonstrated HDAC binding to the This compound promoter via ChIP, revealing epigenetic repression. Combine this with HDAC inhibitors (e.g., TSA) to assess dynamic changes in histone acetylation and transcription .

Q. What methodologies resolve contradictions in the role of ADAM3 in fertility across species?

While ADAM3 knockout mice retain fertility, This compound or ADAM2 knockouts show complete infertility, suggesting species-specific functional redundancy. To address this:

  • Perform comparative proteomics of sperm membrane proteins across species (e.g., human vs. mouse).
  • Use CRISPR-Cas9 to generate ADAM3/Calmegin double knockouts and assess fertility via in vitro fertilization (IVF) assays .

Q. How can recombinant this compound protein be utilized to study its chaperone activity in vitro?

  • Expression Systems : Produce recombinant human this compound (e.g., residues Glu20-Trp471 with a C-terminal His-tag) in mammalian cells to preserve post-translational modifications .
  • Functional Assays : Co-incubate purified this compound with client proteins (e.g., ADAM2) under ER-like redox conditions. Monitor folding efficiency via circular dichroism (CD) or protease resistance assays .

Q. What strategies address challenges in studying testis-specific genes like this compound in non-model organisms?

  • Primer Design : For species like alpacas, use tools like Primer3 to design exon-spanning primers, validated via PCR and sequencing (e.g., this compound-CG1/CG2 primers yielding 397 bp/321 bp amplicons) .
  • Cross-Species Antibodies : Test commercial antibodies (e.g., anti-human CLGN) for cross-reactivity using Western blot or immunohistochemistry, supported by peptide blocking controls .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret discrepancies in mRNA vs. protein expression levels of this compound?

  • Post-Transcriptional Regulation : Perform ribosome profiling or polysome analysis to assess translational efficiency.
  • Protein Turnover : Use cycloheximide chase assays to measure this compound half-life in germ cells.
  • Technical Validation : Ensure RNA-seq/qPCR primers avoid pseudogenes, and antibodies are validated via knockout tissue controls .

Q. What statistical approaches are optimal for analyzing this compound’s association with infertility markers?

  • ROC Analysis : Evaluate diagnostic power of fertilinβ mRNA, acrosome activity, and motility (A-grade) as infertility biomarkers, as done in .
  • Multivariate Regression : Account for confounding factors (e.g., FSH/testosterone levels) when correlating This compound expression with sperm parameters .

Experimental Design Considerations

Q. How to design a study investigating this compound’s role in sperm migration to the oviduct?

  • In Vivo Models : Use This compound−/− mice paired with wild-type females; track sperm migration via fluorescent labeling and uterine lavage .
  • In Vitro Systems : Utilize oviductal epithelial cell co-cultures to assess sperm binding/chemotaxis, with/without recombinant this compound supplementation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.